1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine
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Overview
Description
1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a methanesulfonyl group and a phenyloxane carbonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methanesulfonyl and phenyloxane carbonyl groups. One common method involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonylpiperazine. This intermediate is then reacted with 4-phenyloxane-4-carbonyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperazine ring provides structural stability, while the phenyloxane carbonyl group can participate in additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-methanesulfonyl-4-(4-methylsulfanyl-benzyl)-piperazine
- 1-methanesulfonyl-4-[(2,3,4-trimethoxyphenyl)carbonyl]piperazine
- 1-methanesulfonyl-4-[(9H-xanthen-9-yl)carbonyl]piperazine
Uniqueness
1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine is unique due to its combination of a methanesulfonyl group and a phenyloxane carbonyl group on the piperazine ring.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-24(21,22)19-11-9-18(10-12-19)16(20)17(7-13-23-14-8-17)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRAZKYZWQHEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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